Europium-151

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Europium-151 is a stable isotope of the rare-earth element europium, which belongs to the lanthanide series of the periodic table. Europium is known for its high reactivity and unique luminescent properties, making it valuable in various technological and scientific applications. This compound constitutes approximately 47.81% of naturally occurring europium .

準備方法

Synthetic Routes and Reaction Conditions

Europium-151 can be prepared through the reduction of europium oxide (Eu2O3) using a reducing agent such as calcium or lanthanum metal at high temperatures. The reaction can be represented as: [ \text{Eu}_2\text{O}_3 + 3\text{Ca} \rightarrow 2\text{Eu} + 3\text{CaO} ]

Industrial Production Methods

Industrial production of this compound involves the extraction of europium from rare-earth minerals such as monazite and bastnasite. The extracted europium is then separated from other rare-earth elements through ion-exchange and solvent extraction techniques. The final step involves the reduction of europium oxide to metallic europium using high-temperature reduction methods .

化学反応の分析

Types of Reactions

Europium-151 undergoes various chemical reactions, including:

Oxidation: Europium readily oxidizes in air to form europium oxide (Eu2O3).

Reduction: Europium can be reduced from its oxide form using calcium or lanthanum.

Substitution: Europium can form compounds with other elements through substitution reactions.

Common Reagents and Conditions

Oxidation: Exposure to air or oxygen.

Reduction: High-temperature reduction using calcium or lanthanum.

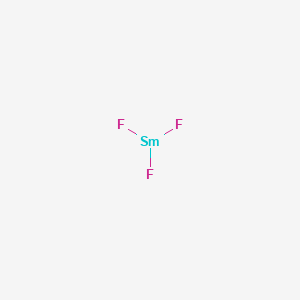

Substitution: Reactions with halogens or other reactive elements.

Major Products

Europium Oxide (Eu2O3): Formed through oxidation.

Metallic Europium: Produced through reduction of europium oxide.

Europium Halides: Formed through substitution reactions with halogens

科学的研究の応用

Europium-151 has a wide range of applications in scientific research, including:

Luminescent Materials: Used in the production of red phosphors for television screens and computer monitors.

Medical Imaging: Utilized in scintillators for X-ray tomography and as contrast agents in magnetic resonance imaging (MRI).

Materials Science: Employed in the development of new materials with specific luminescent or magnetic properties.

Nuclear Resonant Vibrational Spectroscopy (NRVS): Used in combination with iron-57 for studying the vibrational properties of europium-containing complexes .

作用機序

The mechanism by which europium-151 exerts its effects is primarily through its luminescent properties. When this compound is excited by an external energy source, it emits light, making it valuable in various luminescent applications. In medical imaging, this compound acts as a contrast agent by enhancing the visibility of internal structures through its interaction with magnetic fields and radiation .

類似化合物との比較

Similar Compounds

Europium-153: Another stable isotope of europium, constituting approximately 52.19% of naturally occurring europium.

Samarium-151: A similar rare-earth element with comparable properties.

Gadolinium-151: Another lanthanide with similar chemical behavior.

Uniqueness of Europium-151

This compound is unique due to its specific isotopic properties and its ability to form highly efficient luminescent materials. Its stable nature and distinct luminescent characteristics make it particularly valuable in applications such as display technologies and medical imaging .

特性

IUPAC Name |

europium-151 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu/i1-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPBJKLSAFTDLK-BJUDXGSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Eu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[151Eu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932091 |

Source

|

| Record name | (~151~Eu)Europium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.91986 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14378-48-4 |

Source

|

| Record name | Europium, isotope of mass 151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~151~Eu)Europium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。